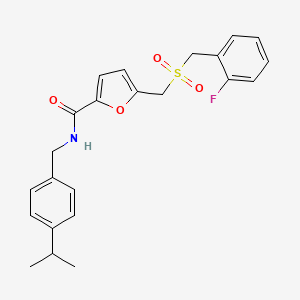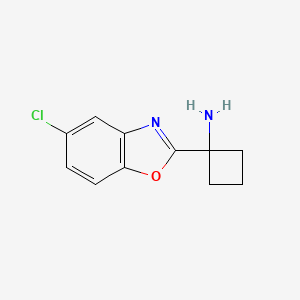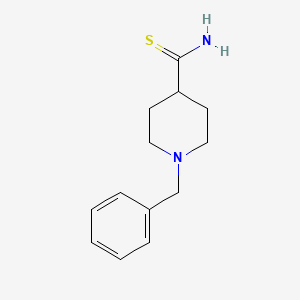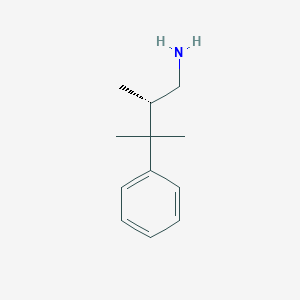![molecular formula C22H22N2O2S B2372245 {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate CAS No. 338413-53-9](/img/structure/B2372245.png)
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Helicobacter Pylori Agents
A study by Carcanague et al. (2002) explored derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, which have structural similarities to the queried compound. These derivatives demonstrated potent activity against Helicobacter pylori, a pathogen responsible for gastric issues. The research highlighted the potential of such compounds as novel anti-H. pylori agents, emphasizing their effectiveness against various H. pylori strains, including drug-resistant ones (Carcanague et al., 2002).
Chemical Synthesis and Transformations
Velikorodov and Shustova (2017) reported on the synthesis and transformation of methyl [4-(oxoacetyl)phenyl]carbamate. Their work, relevant to carbamate chemistry, involved condensation reactions leading to various novel derivatives. This study contributes to the broader understanding of carbamate chemistry and its applications in synthesizing diverse molecular structures (Velikorodov & Shustova, 2017).
Cognition-Enhancing Agents
Research by Fujimaki et al. (1990) on a new pyrrolidinone cognition-enhancing agent, structurally related to the requested compound, identified several metabolites in human urine. This study provides insights into the metabolic pathways and potential therapeutic applications of similar compounds in enhancing cognitive functions (Fujimaki et al., 1990).
Insecticide Properties
A study by Sakai and Tanimura (1977) investigated N-nitroso derivatives of N-methylcarbamate insecticides. They found that certain N-nitrosocarbamates, similar in structure to the queried compound, are stable in dark conditions but extremely unstable in light. This research is significant for understanding the stability and efficacy of carbamate-based insecticides (Sakai & Tanimura, 1977).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets, leading to changes that inhibit the function of the target proteins. This could potentially disrupt the normal functioning of the cells, leading to their death .
Biochemical Pathways
It’s plausible that the compound affects pathways related to cell division and growth, given its potential antimicrobial activity .
Result of Action
Based on its potential antimicrobial activity, it’s likely that the compound leads to the death of microbial cells .
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(2,6-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-15-9-11-19(12-10-15)27-21-18(8-5-13-23-21)14-26-22(25)24-20-16(2)6-4-7-17(20)3/h4-13H,14H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEQJQXRHILBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)
![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)

![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)
![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)

![7-chloro-N-(2-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372183.png)